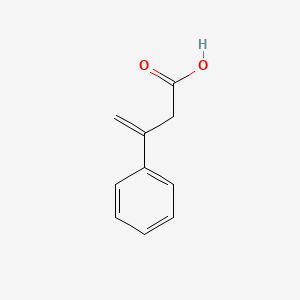

3-Phenyl-3-butenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3-butenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Peptidylglycine Alpha-Amidating Monooxygenase

One of the primary applications of 3-phenyl-3-butenoic acid is its role as an inhibitor of peptidylglycine alpha-amidating monooxygenase (PAM). PAM is essential for the amidation of neuropeptides, which are critical for various physiological processes. Inhibition of PAM by PBA can lead to reduced levels of amidated neuropeptides, presenting a potential strategy for treating inflammatory diseases and certain cancers .

Anti-Inflammatory Properties

PBA has demonstrated anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation. Studies have shown that PBA can inhibit the growth of ras-mutated epithelial cells and human lung carcinoma cells, highlighting its potential as an anti-tumor agent .

Cancer Research

Anti-Tumor Activity

Research indicates that PBA exhibits significant anti-tumor activity through its ability to inhibit histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, which can alter gene expression patterns associated with tumor growth and survival . Comparative studies have shown that PBA's effects on tumorigenic cells are similar to those of vorinostat, another HDAC inhibitor, but with a more favorable selectivity profile for non-tumorigenic cells .

Case Study: Human Lung Carcinoma

In a detailed study involving human lung carcinoma cells, treatment with PBA resulted in a marked decrease in cell growth compared to control groups. The study demonstrated that at specific concentrations, PBA effectively reduced the proliferation of cancer cells while sparing normal cells from similar effects . This selectivity is crucial for developing safer cancer therapies with fewer side effects.

Bioanalytical Applications

Fluorescent Probes

The compound has been utilized in the synthesis of modular fluorescent probes that can bind to glycan chains on antibodies. These probes are valuable tools in bioanalytical chemistry for studying protein interactions and cellular processes. The binding affinity of these probes can be quantitatively assessed using techniques such as Quartz Crystal Microbalance (QCM) .

Summary Table of Applications

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-phenyl-3-butenoic acid and its derivatives in a laboratory setting?

- Answer : A common approach involves enantioselective alkylation using chiral auxiliaries. For example, (S)-2-ethyl-3-phenyl-3-butenoic acid can be synthesized via a palladium-catalyzed asymmetric reaction with n-BuLi and iodoethane in THF at –78 °C, achieving 77% yield and high enantiomeric excess (97:3 er). Purification via silica gel chromatography (1% methanol in dichloromethane) is critical for isolating the product .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

- Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and stereochemistry .

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M-H]⁻ ion at m/z 189.0916 for this compound) .

Q. What factors influence the stability of this compound during long-term experiments?

- Answer : Stability depends on storage conditions and molecular interactions. The compound degrades under prolonged exposure to light, moisture, or elevated temperatures. Use inert atmospheres (e.g., argon), low-temperature storage (–20 °C), and periodic HPLC analysis to monitor degradation products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Follow OSHA and GHS guidelines:

- Use PPE (gloves, lab coats, eye protection).

- Work in a fume hood to avoid inhalation.

- Store in sealed containers away from oxidizers.

- Emergency protocols should include immediate decontamination with water and consultation of SDS documents .

Q. How does the electronic structure of this compound affect its reactivity in organic reactions?

- Answer : The conjugated diene system (α,β-unsaturated carboxylic acid) enables electrophilic additions (e.g., Michael additions) and Diels-Alder reactions. The electron-withdrawing carboxylic group enhances the electrophilicity of the β-carbon, facilitating nucleophilic attacks .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

- Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent systems). Standardize protocols:

- Use identical molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v).

- Validate results across multiple replicates and orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. What strategies are effective for enantioselective synthesis of this compound derivatives with >95% enantiomeric excess (ee)?

- Answer : Employ chiral catalysts or auxiliaries. For instance, (R)-1TA (a chiral phosphoric acid catalyst) enables asymmetric alkylation of this compound with iodoethane, achieving 97% ee. Optimize reaction temperature (–78 °C) and solvent polarity (THF) to enhance stereocontrol .

Q. How do temporal effects impact the biological activity of this compound in cellular assays?

- Answer : Temporal degradation can alter metabolite profiles. For example, prolonged incubation (>24 hours) in cell culture media may yield inactive byproducts. Pre-screen stability via LC-MS and adjust dosing intervals to maintain consistent bioactive concentrations .

Q. What computational methods are suitable for predicting the metabolic pathways of this compound?

- Answer : Use in silico tools like:

- Molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes.

- QSAR models to predict Phase I/II metabolism (e.g., glucuronidation sites).

- Validate predictions with in vitro microsomal assays .

Q. How can researchers resolve spectral overlap in NMR analysis of this compound derivatives?

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-phenylbut-3-enoic acid |

InChI |

InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12) |

InChI Key |

YYGIPLBXWUIPEJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC(=O)O)C1=CC=CC=C1 |

Synonyms |

3-phenyl-3-butenoic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.